9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate
Beschreibung
9-Oxononanoate esters are a class of organic compounds characterized by a nine-carbon backbone with a ketone group at the ninth position and an ester functional group. These compounds vary in their ester substituents, which significantly influence their physicochemical properties, synthesis routes, and biological roles. This article focuses on comparing key derivatives, including methyl, ethyl, cholesteryl, and aromatic-substituted 9-oxononanoate esters, based on peer-reviewed studies and technical reports.
Eigenschaften
CAS-Nummer |
141990-63-8 |
|---|---|
Molekularformel |
C16H16Br2NO4- |
Molekulargewicht |
446.11 g/mol |
IUPAC-Name |
9-(2,6-dibromo-4-cyanophenoxy)-9-oxononanoate |
InChI |
InChI=1S/C16H17Br2NO4/c17-12-8-11(10-19)9-13(18)16(12)23-15(22)7-5-3-1-2-4-6-14(20)21/h8-9H,1-7H2,(H,20,21)/p-1 |
InChI-Schlüssel |
TUMXCVPXANHEGT-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)OC(=O)CCCCCCCC(=O)[O-])Br)C#N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate typically involves the following steps:
Bromination: The starting material, 4-cyanophenol, undergoes bromination using bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 6 positions.
Esterification: The brominated product is then reacted with 9-oxononanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Ester- und Phenoxygruppen.
Reduktion: Reduktionsreaktionen können auf die Cyanidgruppe abzielen und diese in ein Amin umwandeln.
Substitution: Die Bromatome können durch andere Nukleophile, wie Amine oder Thiole, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators können verwendet werden.
Substitution: Nukleophile Substitutionsreaktionen verwenden häufig Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff (NH2CSNH2).
Hauptprodukte
Oxidation: Produkte können Carbonsäuren oder Ketone umfassen.
Reduktion: Produkte können primäre Amine umfassen.
Substitution: Produkte variieren je nach verwendetem Nukleophil, z. B. substituierte Phenoxyderivate.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 9-(2,6-Dibrom-4-cyanphenoxy)-9-oxononanoat beinhaltet seine Wechselwirkung mit molekularen Zielen wie Enzymen oder Rezeptoren. Die Bromatome können Halogenbindungen ausbilden, während die Cyanidgruppe an Wasserstoffbrückenbindungen oder Koordinationen mit Metallionen teilnehmen kann. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren und zu verschiedenen biologischen Effekten führen.
Wirkmechanismus
The mechanism of action of 9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms can form halogen bonds, while the cyanide group can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 9-Oxononanoate
Structure: Methyl ester of 9-oxononanoic acid (C₁₀H₁₈O₃).
- Physical Properties :
- Applications: Precursor in synthesizing fatty acid esters of hydroxy fatty acids (FAHFAs), such as 9-PAHSA . Analytical marker for lipid oxidation in frying oils, forming via β-scission of linoleate hydroperoxides .
- Synthesis: Esterification of 9-oxononanoic acid with methanol .
Ethyl 9-Oxononanoate
Structure : Ethyl ester (C₁₁H₂₀O₃).
Cholesteryl 9-Oxononanoate
Structure: Cholesterol esterified to 9-oxononanoic acid (C₃₆H₆₀O₃).
- Synthesis: Esterification of cholesterol with 9-oxononanoic acid, achieving ≥92% purity .
- Biological Activity: Induces TGF-β and TGF-β receptor type I expression in human U937 promonocytic cells . Activates PKC and ERK1/2 pathways in endothelial cells, promoting monocyte adhesion .
Aromatic and Complex Derivatives
- Phenylmethyl 9-Oxononanoate (C₁₆H₂₂O₃): Molecular Weight: 262.34 . Potential applications in organic synthesis due to aromatic stability.
- 2-(Bromoethynyl)benzyl Derivatives :
- Trifluoromethoxy-Substituted Derivatives (e.g., C₁₈H₂₄F₃NO₄): High molecular weight (375.38) and predicted boiling point (416.3°C), suggesting thermal stability .
Data Tables
Table 1: Physical Properties of 9-Oxononanoate Derivatives
Biologische Aktivität
9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C₁₅H₁₃Br₂N₁O₃
- Molecular Weight : 399.03 g/mol
- IUPAC Name : 9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate
The biological activity of 9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate is primarily attributed to its interaction with various cellular pathways. Research indicates that it may influence:
- Signal Transduction Pathways : The compound has been shown to modulate pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes related to inflammation and cancer progression.
Biological Activities
The compound exhibits several notable biological activities:
Anticancer Activity
Studies have demonstrated that 9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate possesses anticancer properties. It has been evaluated against various cancer cell lines, showing significant inhibitory effects on cell growth.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Induction of apoptosis |
| HCT116 (Colon) | 12.7 | Inhibition of STAT3 signaling pathway |
| A549 (Lung) | 18.5 | ROS production leading to cell death |
Anti-inflammatory Effects
The compound has also been assessed for its anti-inflammatory potential. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in macrophages.
Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers administered varying doses of the compound to MCF-7 and HCT116 cell lines. The results indicated a dose-dependent inhibition of cell proliferation with observed morphological changes consistent with apoptosis.
Study 2: Anti-inflammatory Properties
A separate investigation focused on the anti-inflammatory effects of the compound in a lipopolysaccharide (LPS)-induced model. The treatment significantly decreased levels of TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetics of 9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate is crucial for its development as a therapeutic agent:
- Absorption : Moderate absorption through gastrointestinal tract.
- Distribution : Widely distributed in tissues; crosses the blood-brain barrier.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Excreted mainly via urine.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
